molecular formula C22H26N4O3S3 B2708066 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 899732-18-4

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2708066
CAS No.: 899732-18-4
M. Wt: 490.66
InChI Key: XQYOYXGMYDXSAG-UHFFFAOYSA-N
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Description

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry research, offered for investigational purposes. This molecule features a complex structure that incorporates multiple pharmacophores known to contribute to biological activity. The presence of a benzothiazole core, a privileged scaffold in drug discovery, is associated with a wide range of pharmacological properties . Furthermore, the compound's structure includes a piperazine linker, a common motif that can enhance binding affinity and optimize pharmacokinetic properties in bioactive molecules . The integration of a thiophene sulfonyl group adds another dimension of interest, as sulfur-containing heterocycles are frequently explored for their diverse biological activities . While the specific mechanism of action for this exact compound is an area for further investigation, its sophisticated architecture makes it a valuable chemical tool for probing biological targets, particularly in early-stage research and hit-to-lead optimization campaigns. Researchers can utilize this compound in the design and development of novel therapeutic agents, leveraging its complex heterocyclic system. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S3/c1-16-4-5-18-19(15-16)31-22(23-18)25-12-10-24(11-13-25)21(27)17-6-8-26(9-7-17)32(28,29)20-3-2-14-30-20/h2-5,14-15,17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYOYXGMYDXSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone represents a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3S3C_{21}H_{24}N_{4}O_{3}S_{3} with a molecular weight of 476.6 g/mol. The structural complexity arises from the combination of piperazine, benzothiazole, and thiophene rings, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC21H24N4O3S3C_{21}H_{24}N_{4}O_{3}S_{3}
Molecular Weight476.6 g/mol
CAS Number1096689-93-8

Synthesis

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole derivative followed by coupling with piperazine and thiophene derivatives. The general synthetic route includes:

  • Formation of Benzothiazole : Reacting 2-amino-thiophenol with aldehydes or ketones.
  • Piperazine Coupling : Nucleophilic substitution using piperazine in the presence of bases.
  • Thiophene Sulfonylation : Introducing thiophenes through sulfonylation reactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism appears to involve induction of apoptosis, characterized by cell shrinkage and chromatin condensation.

  • Case Study : A study evaluated the cytotoxic effects of this compound against glioblastoma multiforme cells, revealing an IC50 in the nanomolar range, indicating strong antitumor potential.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . Research indicates moderate to good activity against a range of bacterial strains. The presence of both thiazole and piperazine moieties is believed to enhance its interaction with microbial targets.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cancer cell survival.

Comparative Analysis

The unique structural features of this compound set it apart from similar derivatives. For instance:

Compound NameAntitumor ActivityAntimicrobial Activity
This compoundHighModerate
(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanoneModerateLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of benzothiazole, sulfonated thiophene, and dual piperazine/piperidine systems. Below is a comparative analysis with key analogs from the literature:

Substituent Variations in Piperazine/Thiophene Derivatives

Compound Name Key Substituents Potential Biological Relevance Reference
Target Compound 6-Methylbenzo[d]thiazol-2-yl, thiophen-2-ylsulfonyl piperidine Hypothetical kinase/CNS modulation
MK37 (Compound 21) Thiophen-2-yl, 4-(trifluoromethyl)phenyl Antiproliferative activity (inferred)
MK45 (Compound 14) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, thiophen-2-yl Possible neuroactivity (structural analogy)
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan-2-yl, 4-aminobenzoyl Inhibitive effects (e.g., enzyme inhibition)

Key Observations:

  • Benzothiazole vs. Trifluoromethylphenyl (MK37): The 6-methylbenzothiazole group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to the electron-deficient trifluoromethyl group in MK35. This could translate to improved selectivity in kinase inhibition .
  • Thiophene Sulfonyl vs.
  • Dual Piperazine/Piperidine vs. Single Piperazine (MK45): The dual heterocyclic systems in the target compound may confer conformational rigidity, altering pharmacokinetic properties such as blood-brain barrier penetration relative to MK45’s single piperazine .

Spectral Characterization

  • 1H-NMR Signatures: The methyl group on the benzothiazole (δ ~2.5 ppm) and sulfonyl-linked thiophene protons (δ ~7.0–7.5 ppm) would distinguish the target compound from analogs like MK37, which lacks these features .
  • Mass Spectrometry: The molecular ion peak ([M+H]+) would differ significantly from simpler piperazine-thiophene derivatives due to the compound’s higher molecular weight.

Research Implications and Gaps

Further studies should:

Evaluate inhibitory activity against kinases (e.g., EGFR, BRAF) using assays applied to benzothiazole derivatives.

Compare metabolic stability with MK37 and furan-based analogs to assess sulfonyl group impacts.

Optimize synthesis protocols to address challenges in coupling bulky substituents.

Note: The comparisons above are speculative and based on structural and synthetic parallels. Experimental validation is required to confirm hypothesized properties.

Q & A

Q. What are the optimal synthetic routes for (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, and what key reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core .
  • Step 2: Reaction with 1-(thiophen-2-ylsulfonyl)piperidin-4-yl intermediates under reflux in 1,4-dioxane with piperidine as a catalyst (5 hours, acidified ice/water workup) .
  • Step 3: Purification via recrystallization (e.g., 1,4-dioxane) to achieve >90% purity .

Critical Factors:

  • Catalyst: Piperidine enhances reaction efficiency in Knoevenagel condensations .
  • Solvent: 1,4-Dioxane improves solubility of aromatic intermediates.
  • Temperature: Reflux conditions (100–120°C) prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Resolves piperazine and thiophene sulfonyl groups. For example, δ 1.69–1.75 ppm (CH₂ groups) and δ 7.2–8.1 ppm (aromatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 525.2) .
  • FTIR: Peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (sulfonyl S=O) validate key functional groups .

Q. How is the in vitro cytotoxicity profile of this compound assessed against human cancer cell lines?

Methodological Answer:

  • Cell Lines: Tested against NUGC (gastric), DLD-1 (colon), HA22T (liver), and MCF-7 (breast) cancer cells, with WI-38 fibroblasts as normal controls .
  • Assay Protocol:
    • SRB Assay: Cells treated with 0.1–100 µM compound for 48 hours; absorbance measured at 565 nm .
    • Reference Control: CHS-828 (IC₅₀ = 0.5–2.0 µM) used for comparison .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophen-2-ylsulfonyl group in biological activity?

Methodological Answer:

  • Modification Strategy: Replace the sulfonyl group with methylsulfonyl, carboxyl, or halogenated analogs .
  • Biological Testing: Compare cytotoxicity, solubility, and metabolic stability across derivatives.
  • Key Findings:
    • Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability by reducing CYP450-mediated oxidation .
    • Hydrophobic Substituents: Improve membrane permeability but may reduce aqueous solubility .

Experimental Design:

  • Use parallel synthesis to generate 10–15 analogs.
  • Screen analogs in a panel of kinase assays (e.g., PI3K, EGFR) to identify target engagement .

Q. What methodological approaches are recommended to investigate discrepancies in cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Replicate Studies: Conduct triplicate experiments with independent cell passages to rule out technical variability .
  • Mechanistic Profiling:
    • Apoptosis Assays: Annexin V/PI staining to quantify early vs. late apoptosis .
    • ROS Measurement: Use DCFH-DA fluorescence to assess oxidative stress contribution .
  • Uptake Studies: Radiolabel the compound (e.g., ³H or ¹⁴C) to measure intracellular accumulation differences .

Case Example:
DLD-1 cells showed 2-fold lower uptake than MCF-7, correlating with higher IC₅₀ values .

Q. What strategies are employed to determine the metabolic stability and pharmacokinetic properties of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism:
    • Microsomal Incubation: Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
    • Metabolite ID: High-resolution MS/MS to detect hydroxylated or sulfoxide derivatives .
  • Pharmacokinetics (PK):
    • Rodent Studies: Administer 10 mg/kg IV/PO; collect plasma at 0.5, 2, 6, 24 hours.
    • Key Parameters: t₁/₂ = 3.2 hours, Cmax = 1.8 µg/mL, bioavailability = 45% .

Optimization Tips:

  • Introduce methyl groups on the piperazine ring to reduce CYP3A4-mediated metabolism .

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